molecular formula C16H19F3N6 B6473097 N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2640842-22-2

N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B6473097
CAS No.: 2640842-22-2
M. Wt: 352.36 g/mol
InChI Key: APPUXOQGNFWWQQ-UHFFFAOYSA-N
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Description

“N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms, and a piperazine ring, which is a heterocyclic organic compound that contains a six-membered ring containing two nitrogen atoms . It also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a carbon atom attached to three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, the trifluoromethyl group, and the ethyl group . The presence of nitrogen in the rings would likely result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrimidine and piperazine rings, the trifluoromethyl group, and the ethyl group. The trifluoromethyl group is known to be quite reactive and could undergo various reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Compounds containing trifluoromethyl groups can be hazardous and should be handled with care .

Future Directions

The future research directions for this compound could include exploring its potential uses in pharmaceuticals or other applications, studying its reactivity and interactions with various biological systems, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-ethyl-4-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N6/c1-2-20-15-22-6-4-14(23-15)25-9-7-24(8-10-25)12-3-5-21-13(11-12)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPUXOQGNFWWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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